

Nitrosobiotin: A Technical Guide to its Significance as a Research Chemical Impurity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosobiotin, the N-nitroso derivative of biotin (Vitamin B7), is recognized as a potential impurity in biotin preparations and biotinylated reagents. Given the widespread use of the high-affinity biotin-streptavidin interaction in numerous research and diagnostic applications, the presence of impurities such as **Nitrosobiotin** can have significant implications. This technical guide provides an in-depth overview of **Nitrosobiotin**'s characteristics, its potential impact on experimental outcomes, and methodologies for its detection and control. As a member of the N-nitroso compound family, **Nitrosobiotin** is also considered a potential genotoxic and carcinogenic agent, necessitating careful management in pharmaceutical and research settings.[1][2][3][4][5]

Physicochemical Properties and Stability

Understanding the physicochemical properties of **Nitrosobiotin** is crucial for developing analytical methods and predicting its behavior in various experimental conditions. While comprehensive data specifically for **Nitrosobiotin** is limited, information can be extrapolated from studies on other N-nitroso compounds.

Table 1: Physicochemical Properties of Nitrosobiotin



Property	Value/Information	Source
Chemical Name	5-((3aS,4S,6aR)-1-nitroso-2- oxohexahydro-1H-thieno[3,4- d]imidazol-4-yl)pentanoic acid	
CAS Number	56859-26-8	_
Molecular Formula	C10H15N3O4S	_
Molecular Weight	273.31 g/mol	_
Appearance	Likely a yellow to orange- yellow solid, characteristic of N-nitrosamides.	
UV-Vis Spectrum	Expected to have characteristic absorbance maxima around 390-425 nm. A 1977 study reported the UV and IR spectra of Nitrosobiotin.	
Solubility	A 1977 study described its solubility in various solvents.	_

Stability:

The stability of N-nitroso compounds is highly dependent on pH and temperature. A study on N-nitroso-hydrochlorothiazide showed rapid degradation at pH 6 to 8, while being significantly slower at pH 1 to 5. N-nitrosamides are generally more stable in acidic conditions. A 1977 publication mentioned the stability of **Nitrosobiotin** in aqueous solutions at different pH values, though the detailed data is not readily available in the abstract.

Table 2: General Stability Profile of N-Nitroso Compounds



Condition	General Stability	Potential Degradation Pathway
Acidic pH	Generally more stable.	Acid-catalyzed denitrosation is a known reaction but can be slow.
Neutral to Basic pH	Less stable, degradation can be rapid.	Hydrolysis of the N-nitroso group.
Elevated Temperature	Prone to thermal degradation.	
Light Exposure	Photolabile, especially in acidic media.	Photolysis can lead to denitrosation.

Impact on Biotin-Based Applications

The presence of **Nitrosobiotin** as an impurity can interfere with biotin-based assays through several mechanisms:

- Reduced Affinity for Avidin/Streptavidin: The addition of a nitroso group to the ureido ring of biotin may sterically hinder its entry into the binding pocket of avidin or streptavidin, thereby reducing the binding affinity. The exceptionally strong biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) is highly specific, and even minor modifications to the biotin molecule can significantly impact this interaction.
- Inaccurate Quantification of Biotinylated Molecules: If Nitrosobiotin is present in biotinylation reagents, it can lead to an overestimation of the extent of biotinylation if the detection method is not specific to biotin.
- Altered Biological Activity: For applications where biotin is a cofactor for enzymes, the presence of Nitrosobiotin could potentially inhibit enzyme activity.

Toxicological Profile and Cellular Effects

As an N-nitroso compound, **Nitrosobiotin** is suspected to be a carcinogen. The toxicology of N-nitroso compounds is well-documented, with many members of this class being potent mutagens and carcinogens.



Potential Cellular Effects:

- Genotoxicity and DNA Adduct Formation: N-nitroso compounds can be metabolically
 activated to form reactive species that alkylate DNA, leading to the formation of DNA
 adducts. These adducts can cause mutations if not repaired, potentially initiating
 carcinogenesis.
- Induction of Oxidative and Nitrosative Stress: Exposure to N-nitroso compounds can lead to an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS), resulting in cellular damage.
- Disruption of Cellular Signaling Pathways: N-nitroso compounds have been shown to affect key cellular pathways, including:
 - Cell Cycle Regulation: They can cause cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.
 - Apoptosis: N-nitroso compounds can induce programmed cell death.
 - Inflammatory Response: They can trigger pro-inflammatory immune responses.

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{rank=same; **Nitrosobiotin**; MetabolicActivation; ReactiveSpecies;} {rank=same; DNA; DNA_Adducts;} {rank=same; Mutations; CellCycleArrest; Apoptosis; OxidativeStress; Inflammation;} {rank=same; Carcinogenesis;} } Caption: Potential cellular signaling pathways affected by N-nitroso compounds like **Nitrosobiotin**.

Experimental Protocols Detection and Quantification of Nitrosobiotin

Given the potential risks associated with N-nitroso impurities, sensitive and specific analytical methods are required for their detection and quantification. Liquid chromatography-mass spectrometry (LC-MS) based methods are considered the gold standard for this purpose.

5.1.1. Hypothetical LC-MS/MS Method for Nitrosobiotin Quantification

This protocol is a hypothetical example based on established methods for other Nnitrosamines.

Instrumentation:

 High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

Chromatographic Conditions:

- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A suitable gradient to separate Nitrosobiotin from biotin and other matrix components.



Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 μL.

Mass Spectrometry Conditions:

- Ionization Mode: Positive ESI or APCI.
- Multiple Reaction Monitoring (MRM) Transitions:
 - Precursor ion (Q1): m/z of protonated Nitrosobiotin.
 - Product ions (Q3): Specific fragment ions of Nitrosobiotin.
- Source Parameters: Optimized for maximum sensitivity.

Sample Preparation:

- Dissolve the biotin sample in a suitable solvent (e.g., water:acetonitrile, 50:50 v/v).
- Filter the sample through a 0.22 μm syringe filter before injection.

Quantification:

- Generate a calibration curve using certified **Nitrosobiotin** reference standards.
- The limit of quantification (LOQ) should be at or below the acceptable limit for nitrosamine impurities as per regulatory guidelines.

Colorimetric Detection (Based on a 1977 Method)

A 1977 publication reported a colorimetric method for the analysis of **Nitrosobiotin** using the Bratton and Marshall reagent. While the detailed protocol is not available in the abstract, this method likely involves the acid-catalyzed cleavage of the nitroso group to release nitrous acid, which then reacts with the Bratton-Marshall reagents to produce a colored azo dye that can be quantified spectrophotometrically.



Removal of Nitrosobiotin from Biotin Samples

Complete removal of **Nitrosobiotin** from biotin preparations may be challenging. However, standard purification techniques can be employed to reduce its concentration.

- Recrystallization: Multiple recrystallizations of the biotin raw material from a suitable solvent can help in removing impurities with different solubility profiles.
- Chromatographic Purification: Preparative HPLC using a reversed-phase column could be employed to separate biotin from Nitrosobiotin.

Experimental and Logical Workflows Workflow for Investigating Nitrosobiotin Impurity

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Acceptable -> End; Unacceptable -> Purification; Purification -> Reanalysis; Reanalysis ->

Quantification; } Caption: A logical workflow for the investigation and control of Nitrosobiotin impurity.



Conclusion

Nitrosobiotin represents a critical impurity in biotin and biotinylated reagents due to its potential to interfere with highly sensitive biotin-based assays and its classification as a probable human carcinogen. Researchers and drug development professionals must be aware of the potential presence of this impurity and implement appropriate analytical strategies for its detection and control. The methodologies and workflows outlined in this guide provide a framework for managing the risks associated with **Nitrosobiotin**, ensuring the reliability of experimental data and the safety of pharmaceutical products. Further research into the specific physicochemical properties and biological effects of **Nitrosobiotin** is warranted to refine these quidelines.

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